PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Catalog No.
S1797008
CAS No.
163442-68-0
M.F
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128
M. Wt
28824.81
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM DENDRIMER, GENERATION 5 SOLUTION  5 WT. per ...

CAS Number

163442-68-0

Product Name

PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Molecular Formula

[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128

Molecular Weight

28824.81
  • Drug Delivery Systems

    Due to their well-defined structure, biocompatibility, and ability to carry a variety of guest molecules, PAMAM dendrimers are being investigated as carriers for drug delivery []. The surface functionalities of the dendrimer can be modified to target specific tissues or cells, while the internal cavities can encapsulate therapeutic drugs. Generation 5 PAMAM dendrimers have been studied for their potential to deliver poorly soluble drugs or genes for targeted therapy [, ].

  • Gene Delivery

    Similar to drug delivery, PAMAM dendrimers can be used as vectors for gene delivery. The dendrimer's surface can be modified to complex with DNA or RNA, protecting the genetic material from degradation and facilitating its delivery into cells []. Generation 5 PAMAM dendrimers have shown promise in gene transfection studies, offering a potential tool for gene therapy research [].

  • Nanoparticles for Imaging

    PAMAM dendrimers can be functionalized with contrast agents for various imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT scan) []. The generation number of the dendrimer can influence the size and properties of the resulting nanoparticle, allowing for researchers to tailor these particles for specific imaging applications [].

  • Catalysis

    PAMAM dendrimers can be used as supports for catalysts, improving their stability, selectivity, and recyclability []. The cavities and surface functionalities of the dendrimer can provide a microenvironment for catalytic reactions, potentially leading to the development of more efficient and sustainable catalysts.

PAMAM Dendrimers, Generation 5 Solution at 5 wt. percent in Methanol, is a highly structured macromolecule characterized by its branched architecture. The molecular formula is [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128, with a molecular weight of approximately 28,824.81 g/mol and a typical purity of 95%. This compound is notable for its dendritic structure, which consists of a central core from which multiple layers of branching chains extend, allowing for a high degree of functionalization and versatility in interactions with other molecules.

The solution is typically stored at temperatures between 2-8°C and has a density of 0.797 g/mL at 25 °C. Its unique properties stem from the terminal amino groups that can engage in various chemical interactions, making it suitable for numerous applications in biomedical research and drug delivery systems.

The mechanism of action of PAMAM dendrimers depends on the specific application. Here are two general examples:

  • Drug delivery: PAMAM dendrimers can encapsulate drug molecules within their internal cavity and deliver them to target cells. The surface groups can be modified to interact with specific receptors on the cell surface, promoting cellular uptake of the drug-dendrimer complex [].
  • Gene therapy: PAMAM dendrimers can complex with DNA molecules and facilitate their delivery into cells. The positive surface charge of the dendrimer helps to overcome the negative charge of DNA, enabling efficient cellular uptake.

Further details on the mechanism depend on the specific application and require in-depth research on the particular use case.

  • Toxicity: PAMAM dendrimers can exhibit cytotoxicity (toxic to cells) at high concentrations. The specific toxicity profile depends on the generation, surface functionality, and exposure route.
  • Flammability: Methanol, the solvent, is flammable and can be a fire hazard.
  • Reactivity: PAMAM dendrimers can react with strong acids or bases, potentially leading to decomposition [].
Due to their functionalized surface groups. Key reactions include:

  • Covalent Bond Formation: The amino groups on the dendrimer can react with carboxylic acids or other electrophiles to form stable amide bonds.
  • Complexation: PAMAM dendrimers can encapsulate drugs or other molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces.
  • Click Chemistry: This technique allows for the selective attachment of various ligands to the dendrimer's surface, enhancing its functionality for specific applications .

PAMAM dendrimers exhibit significant biological activity due to their ability to interact with cellular components. They can influence cellular processes such as:

  • Gene Delivery: Their structure allows for effective encapsulation and transport of nucleic acids into cells, making them promising candidates for gene therapy .
  • Drug Delivery: PAMAM dendrimers enhance the solubility and bioavailability of poorly soluble drugs by forming complexes that improve their pharmacokinetic profiles .
  • Cellular Uptake: The size and surface chemistry of PAMAM dendrimers facilitate their uptake by cells, which is crucial for therapeutic applications .

The synthesis of PAMAM dendrimers typically follows a divergent approach involving the iterative addition of monomers to a core molecule. For Generation 5 PAMAM dendrimers, the synthesis includes:

  • Core Formation: Ethylene diamine reacts with methyl acrylate in methanol to form the initial core.
  • Branching: Subsequent generations are produced by adding more methyl acrylate to the core in the presence of solvents like dimethyl sulfoxide and triethylamine.
  • Purification: Excess reactants are removed through techniques like rotary evaporation and precipitation .

PAMAM Dendrimers, Generation 5 Solution in Methanol has diverse applications including:

  • Drug Delivery Systems: Used as carriers for pharmaceuticals, enhancing drug solubility and targeting capabilities.
  • Gene Delivery Vehicles: Facilitating the transport of genetic material into cells for therapeutic purposes.
  • Diagnostic Agents: Employed in imaging techniques due to their ability to bind various imaging agents effectively .

Studies have shown that PAMAM dendrimers interact with various biomolecules, influencing their behavior in biological systems. These interactions include:

  • Protein Binding: PAMAM dendrimers can bind proteins through electrostatic interactions, which may alter protein functionality.
  • Nucleic Acid Complexation: They can form complexes with DNA or RNA, affecting gene expression and cellular responses .
  • Cell Membrane Interactions: The interaction with cell membranes can lead to changes in permeability and cellular uptake mechanisms .

Several compounds share similarities with PAMAM dendrimers, yet each exhibits unique characteristics. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Polypropyleneimine DendrimersBranchedHigher hydrophobicity; used in drug delivery
Polyethylene Glycol DendrimersLinear/BranchedBiocompatibility; widely used in pharmaceuticals
Poly(Lactic-co-Glycolic Acid) DendrimersBiodegradableBiocompatibility; used in controlled drug release

PAMAM dendrimers stand out due to their highly branched structure that allows extensive functionalization and versatility in applications compared to linear or less branched alternatives like polyethylene glycol or polypropyleneimine dendrimers .

Dates

Modify: 2023-08-15

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